3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline
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Overview
Description
3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination and Fluorination:
N-Alkylation: The final step involves the N-alkylation of the thiazole ring with 4-bromo-3-fluoroaniline to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drug molecules with potential therapeutic effects, such as antimicrobial, antiviral, and anticancer activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a lead compound for drug discovery.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to the modulation of cellular processes, resulting in therapeutic effects .
Comparison with Similar Compounds
3-Bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms, along with the thiazole ring, provides a distinct set of properties that can be leveraged for various applications.
Properties
Molecular Formula |
C10H8BrFN2S |
---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-bromo-4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C10H8BrFN2S/c11-9-3-7(1-2-10(9)12)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2 |
InChI Key |
BINOQOCSBYYMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CN=CS2)Br)F |
Origin of Product |
United States |
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